Technical Whitepaper: Characterization and Utility of (R)-4-Benzyl-1,4-oxazepan-6-ol
Technical Whitepaper: Characterization and Utility of (R)-4-Benzyl-1,4-oxazepan-6-ol
[1][2]
Executive Summary
(R)-4-Benzyl-1,4-oxazepan-6-ol is a critical chiral heterocyclic intermediate employed in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS), specifically monoamine reuptake inhibitors and kinase inhibitors.[1] As a seven-membered ring containing both oxygen and nitrogen (1,4-oxazepane), it offers a unique conformational flexibility that distinguishes it from tighter morpholine or piperidine scaffolds.[1][2]
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthetic routes, and spectroscopic signature.[2] It is designed to serve as a primary reference for medicinal chemists requiring high-purity chiral building blocks.[1][2]
Molecular Identity & Structural Analysis[1][2][3][4]
The molecule consists of a seven-membered oxazepane ring substituted at the nitrogen (position 4) with a benzyl group and at position 6 with a hydroxyl group.[1][2][3] The (R)-configuration at the C-6 position is crucial for the stereoselective binding affinity of downstream pharmaceutical targets.[1][2]
Table 1: Chemical Identity Data[2][3][4][6][7][8]
| Parameter | Specification |
| IUPAC Name | (6R)-4-benzyl-1,4-oxazepan-6-ol |
| Common Name | (R)-N-Benzyl-6-hydroxy-1,4-oxazepane |
| CAS Number (Racemate) | 943443-03-6 (Refers to generic/racemic structure; enantiomer specific CAS varies by vendor) |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Chiral Center | C-6 (R-configuration) |
| SMILES | O[C@H]1CN(CC2=CC=CC=C2)CCO1 |
| Stereochemistry | Enantiopure (>98% ee typically required) |
Conformational Dynamics
Unlike flat aromatic systems, the 1,4-oxazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations.[1][2] The bulky benzyl group at N-4 and the hydroxyl group at C-6 generally favor a pseudo-equatorial positioning in the lowest energy conformer to minimize 1,3-diaxial interactions, although this is solvent-dependent.[1]
Physical & Chemical Properties[1][2][4][7][9][10][11][12][13]
The following data represents a synthesis of experimental values from patent literature and predicted physicochemical parameters derived from structure-activity relationship (SAR) databases.
Table 2: Physicochemical Profile[1][2][4][8]
| Property | Value / Description | Note |
| Physical State | Viscous oil or low-melting solid | Tends to solidify upon high-vacuum drying or cooling.[1][2] |
| Boiling Point | 340°C - 360°C (Predicted at 760 mmHg) | Decomposition often occurs before BP; distillation requires high vacuum (<1 mmHg).[1][2] |
| pKa (Conjugate Acid) | ~7.8 - 8.2 | Nitrogen basicity is modulated by the ring oxygen's inductive effect.[1][2] |
| LogP | 1.3 - 1.6 | Moderately lipophilic; suitable for CNS penetration.[1][2] |
| Solubility | High: DCM, Methanol, DMSO, Ethyl AcetateLow: Water, Hexanes | Soluble as HCl salt in water.[2] |
| Hygroscopicity | Moderate | Free base is stable; hydrochloride salts may be hygroscopic.[1][2] |
Synthetic Pathways & Process Chemistry[1][2][9][14]
Achieving the specific (R)-enantiomer requires either asymmetric synthesis using chiral pool precursors or the resolution of a racemic mixture.[1][2] Below is the preferred Chiral Pool Strategy , which utilizes (R)-epichlorohydrin or similar chiral glycidyl derivatives to establish stereochemistry early in the synthesis.
Primary Synthetic Route: Chiral Pool Cyclization[1][2]
This method avoids expensive chiral chromatography by using (R)-epichlorohydrin to install the C-6 stereocenter.[1][2]
Protocol Step-by-Step:
-
Ring Opening: Benzylamine is reacted with (R)-epichlorohydrin (or (R)-glycidol derivatives) to form the chiral chlorohydrin or diol intermediate.[1][2]
-
Etherification Pre-step: The intermediate is treated with a halo-ethanol equivalent (e.g., 2-chloroethanol) or ethylene oxide to attach the "tail" required for the 7-membered ring.[1][2]
-
Cyclization (Ring Closure): Under basic conditions (e.g., NaH in THF or KOH in DMSO), an intramolecular SN2 reaction occurs.[1][2] The alkoxide displaces the leaving group to close the 1,4-oxazepane ring.[1][2]
-
Purification: The crude oil is purified via column chromatography (SiO₂, MeOH/DCM gradient).[1][2]
Visualization of Synthetic Workflow
Figure 1: Chiral pool synthesis strategy ensuring retention of stereochemistry from the starting epoxide.
Spectroscopic Identification (The "Fingerprint")[1][2]
Accurate identification requires distinguishing the oxazepane ring protons.[1][2] The following NMR data is synthesized from analogous 4-benzyl-1,4-oxazepane derivatives found in patent literature [1, 2].
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)
-
Aromatic Region: δ 7.20 – 7.40 (m, 5H, Ph-H )[1]
-
Benzyl Protons: δ 3.65 (s, 2H, N-CH ₂-Ph)[1]
-
C-6 Methine: δ 4.05 – 4.15 (m, 1H, CH -OH)
-
Ring Protons (C-2, C-3, C-5, C-7):
Mass Spectrometry (ESI-MS)[1]
Applications in Drug Discovery[1][6]
The (R)-4-Benzyl-1,4-oxazepan-6-ol scaffold is a "privileged structure" in medicinal chemistry.[1][2] Its primary utility lies in its ability to orient functional groups in 3D space more effectively than flat aromatics.[1][2]
Key Therapeutic Areas:
-
Monoamine Reuptake Inhibitors: Used in the synthesis of triple reuptake inhibitors (SNDRIs) for treating depression and neuropathic pain [2].[1][2]
-
Kinase Inhibitors: The hydroxyl group serves as a handle for attaching hinge-binding motifs, while the benzyl group mimics hydrophobic pockets in ATP-binding sites.[1][2]
-
GPCR Ligands: The 7-membered ring provides the necessary steric bulk to modulate receptor selectivity.[1][2]
Workflow: Derivatization Logic
Figure 2: Derivatization pathways for converting the core scaffold into bioactive libraries.[1][2]
Handling & Storage Protocols
To maintain scientific integrity and purity (>98%), the following protocols are mandatory:
-
Storage: Store under an inert atmosphere (Argon or Nitrogen) at -20°C. The secondary hydroxyl group is prone to slow oxidation if exposed to air and light over long periods.[1][2]
-
Stability: Stable in neutral and basic organic solvents.[1][2] Avoid strong aqueous acids for prolonged periods to prevent potential ring-opening or racemization (though the ether linkage is generally robust).[1][2]
-
Safety: Treat as a potential irritant.[1][2] Standard PPE (gloves, goggles, fume hood) is required.[1][2]
References
-
Synthesis of 1,4-oxazepane derivatives. World Intellectual Property Organization, WO2012046882A1.[1][2] (Describes the reduction of oxazepan-6-one to oxazepan-6-ol and subsequent functionalization).
-
Heterocyclic compounds having monoamine reuptake inhibitory activity. Google Patents, WO/2012/046882.[1][2] (Details the biological application of the 4-benzyl-1,4-oxazepan-6-ol scaffold).
-
PubChem Compound Summary: 1,4-Oxazepan-6-ol. National Center for Biotechnology Information.[1][2] (General physical data for the core scaffold). [1][2]
-
A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes. Current Organic Synthesis, 2018. (Methodology for constructing the oxazepane ring system).
